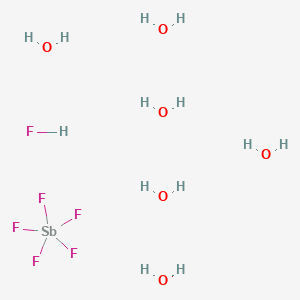
Fluoroantimonic acid hexahydrate
Descripción general
Descripción
Fluoroantimonic acid hexahydrate is a superacid formed by combining hydrogen fluoride and antimony pentafluoride . It is a colorless fuming liquid that is extremely corrosive, toxic, and reacts explosively with water . It is also known as Hexafluoroantimonic acid .
Synthesis Analysis
Fluoroantimonic acid is synthesized by combining hydrogen fluoride (HF) and antimony pentafluoride (SbF5) in the following reaction :
Molecular Structure Analysis
The molecular structure of fluoroantimonic acid is complex. It consists of a mixture of HF-solvated protons, [(HF)nH]+ (such as H3F+2), and SbF5-adducts of fluoride, [(SbF5)nF]− (such as Sb4F−21) . The formula “[H2F]+[SbF6]−” is a convenient but oversimplified approximation of the true composition .
Chemical Reactions Analysis
Fluoroantimonic acid is a superacid that is trillions of times stronger than pure sulfuric acid when measured by its Hammett acidity function . It even protonates some hydrocarbons to afford pentacoordinate carbocations (carbonium ions) .
Physical And Chemical Properties Analysis
Fluoroantimonic acid hexahydrate has a molecular weight of 344.85 . It is a solid with a concentration of 32-34% fluorine (F) . It has a vapor pressure of 8 mmHg at 47 °C .
Aplicaciones Científicas De Investigación
Catalyst in Polymerization
Fluoroantimonic acid hexahydrate has been used as a catalyst in the ring opening polymerization (ROP) method to prepare a bio-based polyol from epoxidized palm oil . This reaction was carried out at a certain concentration .
Synthesis of Alkylidene Oxonium Salts
Fluoroantimonic acid hexahydrate is an excellent medium for the preparation of alkylidene oxonium salts . These salts are important intermediates in organic synthesis.
Flame-Retardant Materials
While not directly related to the hexahydrate form, antimony, a component of fluoroantimonic acid, is commonly used in flame-retardant materials . It’s possible that fluoroantimonic acid hexahydrate could be used in similar applications.
Hardening of Lead
Again, while not directly related to the hexahydrate form, antimony is known to increase the hardness and strength of lead when combined in an alloy . Fluoroantimonic acid hexahydrate could potentially be used in similar applications.
Dopant in Semiconductor Materials
Antimony is frequently employed as a dopant in semiconductor materials . It’s possible that fluoroantimonic acid hexahydrate could be used in similar applications.
Research and Development
Fluoroantimonic acid hexahydrate is available for scientific research at various suppliers . This suggests that it’s being used in a variety of research and development applications.
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
pentafluoro-λ5-stibane;hexahydrate;hydrofluoride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/6FH.6H2O.Sb/h6*1H;6*1H2;/q;;;;;;;;;;;;+5/p-5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWPSSNXRZMXGHE-UHFFFAOYSA-I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.O.O.O.O.O.F.F[Sb](F)(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
F6H13O6Sb | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.85 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fluoroantimonic acid hexahydrate | |
CAS RN |
72121-43-8 | |
| Record name | Antimonate(1-), hexafluoro-, hydrogen, hexahydrate, (OC-6-11) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.131.677 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of fluoroantimonic acid hexahydrate in the synthesis of polymers from epoxidized oils?
A1: Fluoroantimonic acid hexahydrate (HSbF6·6H2O) acts as a highly effective catalyst in the ring-opening polymerization (ROP) of epoxidized oils like soybean oil and palm oil . This catalyst initiates the opening of the epoxide rings present in the oil molecules, enabling their connection and the formation of polymeric chains.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(6-Methyl-1',2',3',4',5',6'-hexahydro-[2,3']bipyridinyl-4-yl)-pyrimidin-2-yl-amine dihydrochloride](/img/structure/B1443607.png)

![3-(4-Aminomethyl-cyclohexyl)-benzo[b]thiophene-2-carboxylic acid (2-dimethylamino-ethyl)-amide hydrochloride](/img/structure/B1443609.png)


![2-Chlorothieno[3,2-d]pyrimidine-4-carbonitrile](/img/structure/B1443612.png)


![6,6-Dioxo-5,6-Dihydro-4H-6L6-Thia-2,5,10B-Triaza-Benzo[E]Azulene-3-Carboxylic Acid](/img/structure/B1443620.png)
![Tert-butyl 3-oxo-2,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B1443621.png)
![tert-Butyl 3-(aminomethyl)-6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate](/img/structure/B1443622.png)
![6-Oxo-2,7,11-triaza-dispiro[3.0.4.3]dodecane-2-carboxylic acid tert-butyl ester](/img/structure/B1443623.png)
![2-[2-Chloro-3-(3,4-dichloro-phenyl)-acryloylamino]-benzoic acid](/img/structure/B1443626.png)
![1-[(tert-Butoxy)carbonyl]-1H,2H,3H-pyrrolo[2,3-b]pyridine-5-carboxylic acid](/img/structure/B1443628.png)